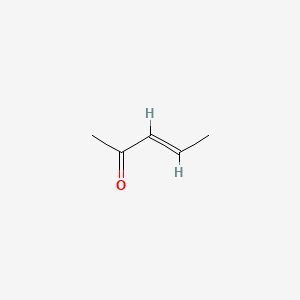![molecular formula C16H30N2O3 B6273086 tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate CAS No. 168892-89-5](/img/no-structure.png)
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate, commonly known as TBPC, is an organic compound with a variety of applications in the scientific research field. TBPC is a colorless, crystalline solid and is soluble in organic solvents. It is used as a building block in organic synthesis, as a reagent in various organic reactions, and as a tool for studying the properties of organic molecules. TBPC has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
TBPC has been used in a variety of scientific research applications. It has been used as a tool for studying the properties of organic molecules, and as a reagent in organic synthesis. TBPC has also been used as a building block in the synthesis of various organic compounds, such as peptides, proteins, and nucleic acids. In addition, TBPC has been used in medicinal chemistry, as a tool for studying the pharmacological properties of drugs, and as a reagent in biochemical assays.
Wirkmechanismus
TBPC is an organic compound that can be used to study the properties of organic molecules. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including nucleophilic substitution, addition-elimination, and condensation reactions. TBPC can also be used as a catalyst in the synthesis of peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
TBPC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TBPC can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, TBPC has been shown to have antifungal and antibacterial activity. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TBPC in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic synthesis reactions. In addition, TBPC is relatively inexpensive and easy to obtain. However, there are some limitations to using TBPC in laboratory experiments. For example, it is not stable in the presence of light or heat, and it can react with some other chemicals.
Zukünftige Richtungen
The potential applications of TBPC are still being explored. One area of research is the development of novel molecules based on TBPC that can be used as therapeutic agents. Other areas of research include the use of TBPC in the synthesis of peptides, proteins, and nucleic acids, and the development of methods for the synthesis of TBPC-based compounds. Additionally, research is being conducted to explore the potential biochemical and physiological effects of TBPC.
Synthesemethoden
TBPC can be synthesized from a variety of starting materials. The most common method involves the reaction of an alkyl halide with a piperidine derivative in the presence of a base. This reaction produces a piperidine carboxylic acid, which can then be converted to TBPC by treatment with tert-butyl chloroformate. Other synthetic methods include the reaction of a piperidine derivative with a carboxylic acid or an ester, and the reaction of a piperidine derivative with an aldehyde or ketone.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperidine-4-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-hydroxypiperidine-1-carboxylate", "piperidine-4-carbaldehyde", "base (e.g. sodium hydride, potassium carbonate)", "solvent (e.g. tetrahydrofuran, dimethylformamide)" ], "Reaction": [ "Add the base to the solvent and stir until dissolved.", "Slowly add piperidine-4-carbaldehyde to the solution and stir for several minutes.", "Add tert-butyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
168892-89-5 |
Produktname |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
Molekularformel |
C16H30N2O3 |
Molekulargewicht |
298.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




